molecular formula C13H14F3N5OS B2763244 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1797236-33-9

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2763244
CAS No.: 1797236-33-9
M. Wt: 345.34
InChI Key: XPBQCKZBLSRCGA-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound often found in pharmaceutical and biochemical research. This compound features a pyrazole ring substituted with a trifluoromethyl group, a thiadiazole ring, and other functional groups that add to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic synthesis techniques, including:

  • Formation of Pyrazole Ring: : The pyrazole ring is formed through the condensation of hydrazine with a diketone, followed by functionalization with a trifluoromethyl group.

  • Assembly of Thiadiazole Ring: : The thiadiazole ring can be synthesized by cyclization reactions involving thioamides and nitriles.

  • Coupling Reactions: : The two heterocyclic rings are connected via an ethyl linker using standard organic coupling reactions such as Suzuki or Stille coupling.

  • Introduction of Amide Group: : The final step often involves amidation where the carboxyl group is converted into the desired amide.

Industrial Production Methods: On an industrial scale, similar synthetic routes are followed, but with optimized reaction conditions to improve yield and reduce costs. Catalysis and solvent choices are particularly crucial in large-scale syntheses to ensure environmental and economic efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation, especially at the pyrazole ring, to form oxides or other higher oxidation state derivatives.

  • Reduction: : It can be reduced under strong reducing conditions, potentially affecting the trifluoromethyl group or the thiadiazole ring.

  • Substitution: : The presence of trifluoromethyl and cyclopropyl groups makes this compound reactive towards nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dimethyl sulfoxide, tetrahydrofuran.

Major Products Formed: Depending on the reaction conditions, products can range from oxidized derivatives, reduced forms with altered functional groups, or substituted products with new substituents replacing the trifluoromethyl or other groups.

Scientific Research Applications

Chemistry:

  • Synthetic Intermediates: : Used as building blocks in the synthesis of more complex organic molecules.

  • Catalysts: : Part of catalytic systems in organic reactions due to its complex structure.

Biology:
  • Enzyme Inhibitors: : Potential inhibitors of certain enzymes due to its complex ring structure and functional groups.

  • Ligands: : Used as ligands in coordination chemistry for bioinorganic applications.

Medicine:
  • Drug Development: : A candidate in the design and development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

  • Diagnostics: : Used in imaging and diagnostic tools for its unique structural properties.

Industry:
  • Agriculture: : Possible use in the development of agrochemicals like pesticides or herbicides.

  • Materials Science: : Components in the development of new materials with specific desired properties.

Mechanism of Action

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects through several mechanisms:

  • Molecular Targets: : It targets specific enzymes and proteins, modulating their activity.

  • Pathways Involved: : It may interfere with biochemical pathways involving the metabolism of other molecules or signal transduction.

Comparison with Similar Compounds

Similar Compounds:

  • N-(2-(5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.

  • N-(2-(5-cyclopropyl-3-(fluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.

Highlighting Uniqueness:

That's a deep dive into our compound of interest. Quite a fascinating molecule, isn't it?

Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N5OS/c1-7-11(23-20-18-7)12(22)17-4-5-21-9(8-2-3-8)6-10(19-21)13(14,15)16/h6,8H,2-5H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBQCKZBLSRCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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